molecular formula C25H26N4O3S2 B2613760 4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-92-3

4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2613760
CAS No.: 894997-92-3
M. Wt: 494.63
InChI Key: RDZVRRBMVJAEQL-UHFFFAOYSA-N
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Description

4-(N,N-Diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a sulfonamide-based compound featuring a benzamide core substituted with a diethylsulfamoyl group, a 4-methylbenzo[d]thiazole ring, and a pyridin-3-ylmethyl moiety. This structure combines multiple pharmacophoric elements:

  • Sulfamoyl group: Imparts sulfonamide-based bioactivity, often seen in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) .
  • Benzothiazole: A heterocyclic scaffold associated with antimicrobial, anticancer, and anti-inflammatory properties .
  • Pyridine: Enhances solubility and participates in π-π interactions or hydrogen bonding in target binding .

Synthetic routes for analogous compounds (e.g., ) typically involve amide coupling using reagents like EDCI/HOBt or nucleophilic substitutions with sulfonyl chlorides. The diethylsulfamoyl group is likely introduced via sulfamoylation of a benzamide precursor .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-4-28(5-2)34(31,32)21-13-11-20(12-14-21)24(30)29(17-19-9-7-15-26-16-19)25-27-23-18(3)8-6-10-22(23)33-25/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZVRRBMVJAEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Structural Characteristics

This compound features a complex structure comprising a benzamide core, a sulfamoyl group, and thiazole and pyridine moieties. The incorporation of these functional groups is significant for its biological interactions.

Feature Description
Molecular Formula C23H22N4O3S2
Molecular Weight 466.6 g/mol
CAS Number 894998-56-2

Antimicrobial Activity

Research indicates that compounds with sulfamoyl and thiazole groups exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi. The structural characteristics of this compound suggest it may possess similar activities.

  • Mechanism of Action : The sulfamoyl group is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication.
  • Case Studies : A study involving structurally similar benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The thiazole moiety is recognized for its anticancer potential, often acting through multiple pathways including apoptosis induction and cell cycle arrest.

  • In Vitro Studies : Preliminary assays have shown that compounds with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 20 µM .
  • Research Findings : A derivative structurally related to our compound exhibited an inhibition rate of 77.8% against Pyricularia oryzae, indicating potential fungicidal activity that could be extrapolated to anticancer efficacy .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that this compound may possess additional beneficial effects:

  • Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties, which could enhance the therapeutic profile of this compound.
  • Cytotoxicity Studies : Initial cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated low toxicity, suggesting a favorable safety profile for further development .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways helps elucidate the structure-activity relationship (SAR) for this compound:

  • Synthetic Routes : The synthesis typically involves coupling reactions between substituted amines and benzoyl chlorides under controlled conditions.
  • SAR Insights : Variations in the substituents on the thiazole or benzamide rings can significantly influence biological activity, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a diethylsulfamoyl group, 4-methylbenzo[d]thiazole, and pyridin-3-ylmethyl substituents. Below is a detailed comparison with structurally related sulfonamides and benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Group Variations References
Target Compound Diethylsulfamoyl, 4-methylbenzo[d]thiazole, pyridin-3-ylmethyl Unique tripartite structure with dual heterocycles and flexible N-alkylation.
4-(Diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)thieno[3,4-c]pyrazol-3-yl]benzamide Thienopyrazole core, 2,3-dimethylphenyl substituent Lacks pyridine; rigid thienopyrazole may reduce solubility.
4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide Methyl-phenylsulfamoyl, thiazol-2-yl Simpler sulfamoyl group; thiazole instead of benzothiazole reduces aromatic conjugation.
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-propargylbenzothiazol-2-ylidene)benzamide Ethoxy, propargyl groups on benzothiazole Propargyl group introduces potential for click chemistry; ethoxy enhances lipophilicity.
N-(4-Methoxybenzylidene)-1,3,4-thiadiazol-2-amine derivatives Methoxybenzylidene, thiadiazole Thiadiazole core with Schiff base; lacks sulfamoyl group.
5-(4-Sulfamoylphenyl)-1,2,4-triazole-3-thiones Triazole-thione, sulfamoylphenyl Triazole-thione tautomerism affects reactivity; simpler benzamide substitution.

Key Observations

Sulfamoyl Group Modifications :

  • The diethylsulfamoyl group in the target compound offers greater steric bulk and electron-donating effects compared to methyl-phenylsulfamoyl () or unsubstituted sulfamoyl groups (). This may enhance membrane permeability or alter enzyme-binding kinetics .
  • Compounds with propargyl or ethoxy substituents () prioritize synthetic versatility (e.g., click chemistry) over target specificity.

Heterocyclic Core Differences: Benzothiazole vs. Pyridin-3-ylmethyl vs. Pyridine-4-yl: The pyridin-3-ylmethyl group introduces a methylene spacer, increasing conformational flexibility compared to direct pyridine attachment ().

The dual heterocycle design (benzothiazole + pyridine) may synergistically target multiple pathways, such as kinase inhibition (benzothiazole) and metal coordination (pyridine) .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols, similar to (amide coupling) and (heterocycle formation). Yields for such compounds range from 70–85%, comparable to related sulfonamides .

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